![molecular formula C18H19N5O4S2 B2976209 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide CAS No. 638137-06-1](/img/structure/B2976209.png)
2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide
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Description
2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H19N5O4S2 and its molecular weight is 433.5. The purity is usually 95%.
BenchChem offers high-quality 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Activity
The compound has been screened for its antibacterial activity against both Gram-positive bacteria (like Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (such as Escherichia coli and Pseudomonas aeruginosa), as well as its antifungal activity against yeasts (Candida albicans and Saccharomyces cerevisiae) .
Sirtuin 2 Protein Inhibition for Cancer Treatment
Research has been conducted on derivatives of this compound as inhibitors of sirtuin 2 protein , which is a target for the treatment of cancer. The studies include QSAR, molecular docking, and molecular dynamic simulation to evaluate their effectiveness .
Structure-Based Optimization for SIRT2 Inhibitors
A structure-based optimization approach led to new derivatives of this compound as SIRT2 inhibitors . SAR analyses with these new synthesized derivatives revealed a number of potent SIRT2 inhibitors, indicating potential applications in therapeutic treatments .
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S2/c1-11-8-12(2)20-18(19-11)28-10-17(24)21-14-4-6-15(7-5-14)29(25,26)23-16-9-13(3)27-22-16/h4-9H,10H2,1-3H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBACMDKSDEUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide |
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